PTBP1 Exhibits Greater Splicing Repression Activity Than PTBP2 Per Unit Protein
In a direct functional comparison using both in vivo coexpression and in vitro splicing assays, PTBP1 was shown to be more repressive than PTBP2 per unit protein on a target exon [1]. This differential activity was further validated using chimeric PTBP1-PTBP2 constructs, which demonstrated that multiple segments across both proteins, including RRM1 and the RRM2-RRM3 linker region, contribute to PTBP1's superior repressive capacity [2].
| Evidence Dimension | Splicing repression activity |
|---|---|
| Target Compound Data | Higher repression activity (qualitative ranking from functional assays) |
| Comparator Or Baseline | PTBP2 (paralogous splicing factor) |
| Quantified Difference | PTBP1 > PTBP2 per unit protein; chimera replacement of PTBP2 RRM1 or linker with PTBP1 sequences restores high repressive activity [2] |
| Conditions | In vivo coexpression assay and in vitro splicing assay on target exons |
Why This Matters
For researchers requiring robust exon repression in splicing assays, PTBP1 provides superior functional output per unit protein compared to PTBP2, reducing the amount of reagent required for equivalent repression and ensuring experimental consistency.
- [1] Keppetipola NM, Yeom KH, Hernandez AL, Bui T, Sharma S, Black DL. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins PTBP1 and PTBP2. RNA. 2016;22(8):1172-1183. View Source
- [2] Marshall CM, Pina J, Keppetipola NM. Unstructured linker regions play a role in the differential splicing activities of paralogous RNA binding proteins PTBP1 and PTBP2. J Biol Chem. 2024;300(2):1091. View Source
